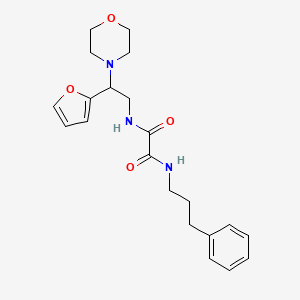
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-phenylpropyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-phenylpropyl)oxalamide, also known as FMOX, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in the field of medicinal chemistry. FMOX is a novel oxalamide derivative that has been synthesized using a multi-step process, and it has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The compound has been involved in studies focusing on the synthesis and structural analysis of derivatives that exhibit potential biological activities. For example, the synthesis, crystal, and computational studies of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(furan-2-yl-methyl)-2-morpholinoacetamide derivatives have been reported, highlighting their in vitro anti-tuberculosis activity. These derivatives were characterized using single crystal X-ray diffraction and spectroscopic techniques, demonstrating the compound's utility in developing new therapeutic agents (Yuefei Bai et al., 2011).
Another study presented a novel acid-catalyzed rearrangement for synthesizing di- and mono-oxalamides from related structures, showcasing the compound's relevance in creating new chemical entities through innovative synthetic routes (V. Mamedov et al., 2016).
Biological Activity and Applications
- Research has explored the biological activities of related molecules, indicating potential therapeutic applications. A study on the synthesis, characterization, and biological evaluation of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2- substituted phenoxypropanamide derivatives revealed some compounds exhibited significant antibacterial and antifungal activities. This suggests that modifications of the core structure could lead to potent antimicrobial agents (Loganathan Velupillai et al., 2015).
Chemical Properties and Reactivity
- The compound and its derivatives have been studied for their chemical reactivity and properties, such as participating in coupling reactions that are fundamental in organic synthesis and pharmaceutical chemistry. For instance, N,N'-Bis(furan-2-ylmethyl)oxalamide, a related bidentate ligand, has been found effective in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This highlights the compound's utility in facilitating complex chemical transformations for synthesizing pharmacologically relevant structures (Subhajit Bhunia et al., 2017).
Advanced Materials and Catalysis
- Compounds with similar structures have been investigated for their roles in materials science and catalysis. For example, studies on the photocytotoxic activity of ruthenium(II) complexes involving phenanthroline-hydrazone ligands, which share a structural resemblance, have demonstrated the potential of these complexes in medicinal chemistry and materials science (P. P. Silva-Caldeira et al., 2021).
Eigenschaften
IUPAC Name |
N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c25-20(22-10-4-8-17-6-2-1-3-7-17)21(26)23-16-18(19-9-5-13-28-19)24-11-14-27-15-12-24/h1-3,5-7,9,13,18H,4,8,10-12,14-16H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOXNESITDDDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCCCC2=CC=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-phenylpropyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

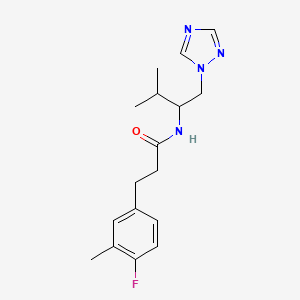
![(2Z)-2-[(2-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2641897.png)
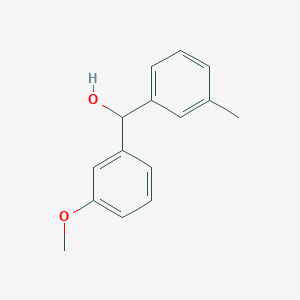

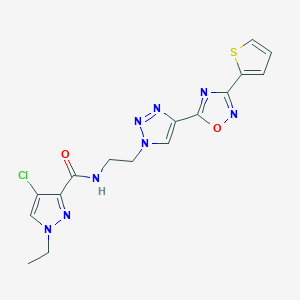
![N-(2-(6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2641903.png)
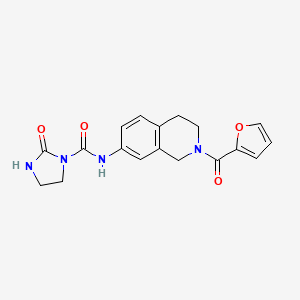
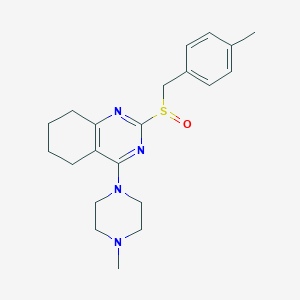
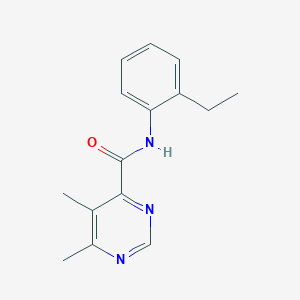
![2-Hydroxy-3-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B2641907.png)
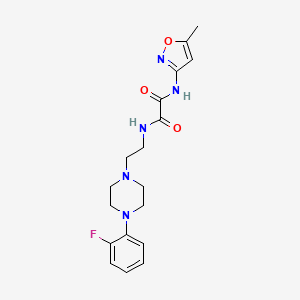
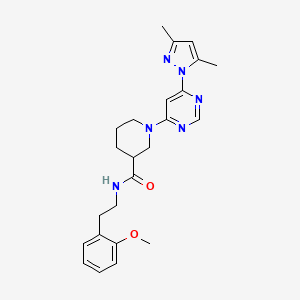

![2,4-dichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2641913.png)